![molecular formula C15H18N2O3 B2743229 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide CAS No. 896270-43-2](/img/structure/B2743229.png)
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
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Overview
Description
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group (C=O) at the 5-position . It also has a methoxyphenyl group attached to the nitrogen of the pyrrolidinone ring, and a cyclopropanecarboxamide group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methoxyphenyl group, and the cyclopropanecarboxamide group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the methoxy group could impact its solubility in different solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has led to the development of rapid and high-yield synthetic methods for related cyclopropanecarboxamide derivatives. For instance, Zhou et al. (2021) established a multi-step synthesis process for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the utility of nucleophilic substitution reactions and ester hydrolysis in generating cyclopropanecarboxamide compounds with potential biological activities (Zhou et al., 2021).
Crystal Structure Analysis
The crystal structure of compounds within this class has been a subject of interest to understand their potential interactions and conformations. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including analysis through X-ray diffraction studies. This research provides insights into the molecular structure, which is crucial for understanding the interaction mechanisms of these compounds with biological targets (Özer et al., 2009).
Biological Activity and Potential Therapeutic Applications
Some cyclopropanecarboxamide derivatives have been explored for their biological activities and potential therapeutic applications. For example, Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, indicating the potential of cyclopropanecarboxamide derivatives in developing anticancer therapies (Lu et al., 2021).
Polymorphic Modifications
The study of polymorphic modifications of cyclopropanecarboxamide derivatives has also been reported, with implications for their pharmacological properties. Shishkina et al. (2018) discovered two polymorphic forms of a compound with diuretic properties, highlighting the importance of crystal structure analysis in the development of new pharmaceuticals (Shishkina et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-4-2-3-12(8-13)17-9-11(7-14(17)18)16-15(19)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBHGNAKHSBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
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